2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole
Overview
Description
2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole is a heterocyclic compound that features a thiazole ring fused with a benzene ring. The presence of the trifluoromethoxy group and the hydrazono group makes this compound particularly interesting for various chemical and biological applications. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to interact with a wide range of biological targets . These include various enzymes, receptors, and biochemical pathways involved in antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo various chemical reactions, including donor–acceptor, nucleophilic, and oxidation reactions . These reactions can lead to changes in the activity of the target molecules, thereby affecting the physiological systems .
Biochemical Pathways
For instance, they can activate or inhibit enzymes, stimulate or block receptors, and alter the normal functioning of various biochemical pathways .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole typically involves the reaction of 2-chloro-6-(trifluoromethoxy)benzothiazole with hydrazine hydrate. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the substitution of the chlorine atom by the hydrazono group, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound .
Scientific Research Applications
2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(trifluoromethoxy)benzothiazole: A precursor in the synthesis of the target compound.
Benzothiazole: A simpler structure with similar biological activities.
Thiazole: The core structure shared by many biologically active compounds.
Uniqueness
2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole is unique due to the presence of both the trifluoromethoxy and hydrazono groups, which confer distinct chemical and biological properties.
Biological Activity
2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole (HDT) is a heterocyclic compound characterized by a hydrazone functional group and a trifluoromethoxy substituent on a benzothiazole ring. This unique structure suggests potential biological activities, particularly in medicinal chemistry. The hydrazone moiety is known for its pharmacological significance, while the benzothiazole framework has been associated with various therapeutic effects, including antibacterial and anti-inflammatory properties.
- Molecular Formula : C₈H₆F₃N₃OS
- Molecular Weight : 249.02 g/mol
- Structure : The compound features a hydrazone linkage and a trifluoromethoxy group that enhances lipophilicity and potentially influences biological activity.
Biological Activity Overview
The biological activity of HDT can be attributed to its structural components. Compounds containing the benzothiazole scaffold have demonstrated a range of biological properties, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacteria and fungi. The hydrazone group can enhance this activity through reactive oxygen species (ROS) generation.
- Antioxidant Properties : Hydrazones are known for their ability to scavenge free radicals, which may contribute to their antioxidant capacity.
- Cytotoxicity : Preliminary studies suggest that HDT may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
Antimicrobial Activity
A study focusing on hydrazone derivatives indicated that compounds with similar structures exhibited significant antimicrobial properties. For instance, derivatives of benzothiazole have been reported to possess strong antibacterial effects against Gram-positive and Gram-negative bacteria. HDT’s unique trifluoromethoxy group may further enhance its interaction with microbial targets.
Antioxidant Activity
Research has demonstrated that hydrazone compounds can act as effective antioxidants. A comparative study of various thiazole-hydrazone derivatives showed that certain substitutions could significantly improve their antioxidant capacity . The presence of the hydrazone moiety allows for the release of hydrogen atoms, contributing to the overall antioxidant potential.
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of benzothiazole derivatives against various cancer cell lines. One compound showed dose-dependent inhibition across multiple cell lines, suggesting that structural modifications can lead to enhanced anticancer activity . HDT’s structural features warrant similar investigations to assess its potential in cancer therapy.
Comparative Analysis of Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-Aminobenzothiazole | Contains an amino group | Antimicrobial |
Benzothiazole | Basic structure without additional substituents | Antimicrobial, anticancer |
5-Trifluoromethylbenzothiazole | Trifluoromethyl group instead of trifluoromethoxy | Antiparasitic |
2-Hydrazinobenzothiazole | Hydrazine instead of hydrazone | Antimicrobial |
This compound | Hydrazone with trifluoromethoxy group | Potentially antimicrobial, antioxidant, cytotoxic |
Mechanistic Insights
The biological mechanisms underlying the activities of HDT can be attributed to:
- Reactive Oxygen Species (ROS) Generation : The hydrazone functional group may facilitate ROS production, enhancing antimicrobial effects.
- Metal Ion Coordination : Similar compounds have shown capabilities to act as ligands for metal ions, which can influence biological pathways .
- Inhibition of Enzymatic Activity : Benzothiazole derivatives often inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
Properties
IUPAC Name |
[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3OS/c9-8(10,11)15-4-1-2-5-6(3-4)16-7(13-5)14-12/h1-3H,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZRKRXUAGGAPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439668 | |
Record name | 2-Hydrazinyl-6-(trifluoromethoxy)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90439668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133840-98-9 | |
Record name | 2-Hydrazinyl-6-(trifluoromethoxy)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90439668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.